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Introduction
1,5-Dioxaspiro[5.5]undecane, a spirocyclic ketal, is a key structural motif and a versatile

building block in the realms of organic synthesis and medicinal chemistry. Its rigid, three-

dimensional structure makes it an attractive scaffold for the development of novel therapeutic

agents and chiral ligands for asymmetric catalysis.[1] The spiroketal moiety is prevalent in a

wide array of natural products, including microbial metabolites and marine toxins, highlighting

its significance in biological systems.[1] This technical guide provides a comprehensive

overview of 1,5-Dioxaspiro[5.5]undecane, including its chemical and physical properties,

detailed experimental protocols for its synthesis, and its applications in drug development. The

International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,5-
dioxaspiro[5.5]undecane.[2]

Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,5-Dioxaspiro[5.5]undecane
and its derivatives is crucial for its application in synthesis and drug design. The following

tables summarize key quantitative data for the parent compound and a common derivative. For

comparison, data for the isomeric 1,7-dioxaspiro[5.5]undecane is also provided.

Table 1: Physicochemical Properties of 1,5-Dioxaspiro[5.5]undecane and Related

Compounds
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Property
1,5-
Dioxaspiro[5.5]und
ecane

1,7-
Dioxaspiro[5.5]und
ecane

3,3-dimethyl-1,5-
dioxaspiro[5.5]und
ecane

CAS Number 180-93-8[2] 180-84-7[3] 707-29-9[4][5]

Molecular Formula C₉H₁₆O₂[2] C₉H₁₆O₂[3] C₁₁H₂₀O₂[4][5]

Molecular Weight 156.22 g/mol [2] 156.225 g/mol [3] 184.28 g/mol [4]

Boiling Point Not available
192-194 °C (750

mmHg)[3]

110.0-110.5 °C (19-20

Torr)

Density Not available 1.02 g/mL[3]
0.98 ± 0.1 g/cm³

(Predicted)

Refractive Index Not available n20/D 1.464[3] Not available

LogP (octanol/water) 1.8 (Computed)[2] 2.08370 2.644 (est)

Table 2: Spectroscopic Data for 1,5-Dioxaspiro[5.5]undecane Derivatives

Compound
¹H NMR (CDCl₃, δ
ppm)

¹³C NMR (CDCl₃, δ
ppm)

Mass Spectrometry
(m/z)

1,5-

Dioxaspiro[5.5]undeca

n-3-one

1.40–1.49 (m, 2H),

1.55–1.64 (m, 4H),

1.70–1.77 (m, 4H),

4.18 (s, 4H)[6]

22.8, 25.2, 32.5, 66.5,

99.8, 208.0[6]

HRMS [M+H]⁺: calcd

171.1016, found

171.1008[6]

3-Amino-3-

(hydroxymethyl)-1,5-

dioxaspiro[5.5]undeca

ne

1.36–1.45 (m, 2H),

1.45–1.60 (m, 4H),

1.68–1.81 (m, 4H),

2.01 (bs, 2H), 2.04

(bs, 1H), 3.48 (s, 2H),

3.52 (d, J = 11.9 Hz,

2H), 3.79 (d, J = 11.9

Hz, 2H)[6]

22.6, 25.7, 31.1, 33.8,

50.5, 64.7, 66.4,

98.6[6]

HRMS [M+H]⁺: calcd

202.1438, found

202.1431[6]
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Experimental Protocols
The synthesis of 1,5-dioxaspiro[5.5]undecane and its derivatives is well-established in the

literature. Below are detailed methodologies for key synthetic transformations.

Synthesis of 1,5-Dioxaspiro[5.5]undecane
A common and efficient method for the synthesis of 1,5-Dioxaspiro[5.5]undecane involves the

acid-catalyzed ketalization of cyclohexanone with 1,3-propanediol.

Protocol:

To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml),

successively add 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31

mol), and zirconium chloride (1.44 g, 6.18 mmol) with stirring.[7]

Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.[7]

After stirring, add ice-chilled 1N aqueous sodium hydroxide solution (1.5 l) to the reaction

mixture with stirring.[7]

Extract the resulting mixture with dichloromethane.[7]

Wash the organic extract with water and dry over anhydrous sodium sulfate.[7]

After filtration, remove the solvent in vacuo.[7]

Purify the residue by reduced-pressure distillation to afford 1,5-Dioxaspiro[5.5]undecane
(cyclohexanone trimethylene ketal) (26.8 g, yield: 55%).[7]

Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one
This protocol describes the synthesis of a functionalized derivative, 1,5-

Dioxaspiro[5.5]undecan-3-one, which serves as a versatile intermediate for further chemical

modifications. The synthesis starts from 3-amino-3-(hydroxymethyl)-1,5-
dioxaspiro[5.5]undecane.

Protocol:
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Add 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (31.4 g, 156 mmol, 1.00

equiv) to a 2-L three-necked, round-bottomed flask equipped with a magnetic stirrer and

suspend it in water (520 mL).[8]

Fit the flask with an addition funnel, a thermometer, and a septum.[8]

Cool the suspension in an ice-water bath.

In a separate flask, dissolve sodium periodate (NaIO₄) in water and add it to the reaction

mixture via the addition funnel while maintaining the temperature below 5 °C.

Allow the reaction to warm to room temperature and stir for several hours.

Extract the product with a suitable organic solvent (e.g., dichloromethane).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.

Purification can be achieved through column chromatography on silica gel. Note that

distillation may lead to decomposition.[8]

Applications in Drug Development
The rigid spirocyclic scaffold of 1,5-dioxaspiro[5.5]undecane is considered a "privileged"

structure in medicinal chemistry, meaning it can serve as a versatile template for the design of

ligands for a variety of biological targets.[9] Spirocycles are increasingly being incorporated into

drug candidates due to their ability to provide three-dimensional diversity, which can lead to

improved potency, selectivity, and pharmacokinetic properties.[9][10]

A notable example of a drug class where spiroketal-like structures are pivotal is the soluble

epoxide hydrolase (sEH) inhibitors. Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have

been identified as highly potent sEH inhibitors and are being investigated as orally active drug

candidates for the treatment of chronic kidney diseases.[11] The inhibition of sEH is a

promising therapeutic strategy for various cardiovascular and inflammatory diseases.

The general workflow for the discovery of such inhibitors often involves the following logical

steps:
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Synthesis & Library Generation Screening & Optimization

Preclinical Development

Scaffold Selection
(1,5-Dioxaspiro[5.5]undecane) Derivative Synthesis Compound Library High-Throughput Screening

(e.g., sEH inhibition assay) Hit Identification Lead Optimization
(Structure-Activity Relationship)

In Vivo Efficacy Studies
(e.g., animal models of kidney disease)

ADME/Tox Profiling

Candidate Drug Selection

Click to download full resolution via product page

Drug discovery workflow for spiroketal-based inhibitors.

Synthetic Workflow and Logical Relationships
The synthesis of functionalized 1,5-dioxaspiro[5.5]undecane derivatives often follows a

logical progression from readily available starting materials. The following diagram illustrates a

typical synthetic workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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